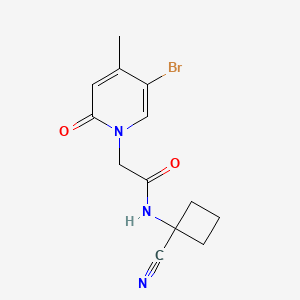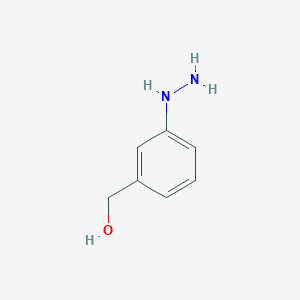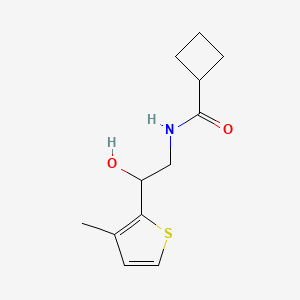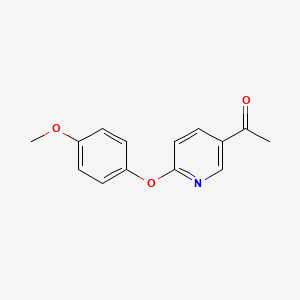![molecular formula C27H24N6O2S B2939839 1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 422276-95-7](/img/structure/B2939839.png)
1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives are a type of N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biopharmaceutical activities . These activities include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary widely, depending on the active groups installed on the quinazoline moiety . The character of these derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely, depending on the specific derivative .Scientific Research Applications
DNA Detection and Fluorescence Probes
Research on benzimidazo[1,2-a]quinolines, closely related to the compound , has shown potential applications as DNA-specific fluorescent probes. Synthesized benzimidazo[1,2-a]quinolines have been found to exhibit significantly enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as fluorescent probes for DNA detection (Perin et al., 2011).
Antipsychotic Potential
Heterocyclic carboxamides, similar to the compound of interest, have been synthesized and evaluated as potential antipsychotic agents. These compounds, including various benzimidazole derivatives, have shown promising in vivo activities, suggesting potential applications in antipsychotic medication development (Norman et al., 1996).
Uroselective Alpha 1-Adrenoceptor Antagonists
Research into arylpiperazines, structurally related to the compound , has led to the identification of potential uroselective alpha 1-adrenoceptor antagonists. These antagonists, derived from carboxamides of quinoline and other heterocycles, exhibit selectivity for the alpha 1-adrenoceptor subtype, indicating potential therapeutic applications in treating lower urinary tract symptoms (Elworthy et al., 1997).
Antimicrobial Properties
Pyrimidine derivatives bearing carboxamide and sulphonamide moieties, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against bacterial species like Escherichia coli and Salmonella typhi, as well as fungal species like Aspergillus niger and Penicillium chrysogenum, suggesting potential applications in antimicrobial treatments (Patel & Agravat, 2007).
Electrochemical Behavior and Antitumor Activity
The electrochemical behavior of benzimidazole derivatives, related to the compound , has been studied, revealing insights into their redox chemistry. These studies are crucial for understanding the potential anticancer activity of such compounds, as their electrochemical properties play a role in their biological activity (Jovanović et al., 2019).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, structurally related to the compound , have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown promising activity against tuberculosis, highlighting potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Quinazoline derivatives continue to be a topic of significant research interest due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new quinazoline derivatives, their biological activities, and their potential applications in fields such as biology, pesticides, and medicine .
properties
IUPAC Name |
1-[6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2S/c28-24(34)18-9-13-32(14-10-18)26(35)19-5-6-20-22(15-19)31-27(36-16-17-7-11-29-12-8-17)33-23-4-2-1-3-21(23)30-25(20)33/h1-8,11-12,15,18H,9-10,13-14,16H2,(H2,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKHBDFTJPHLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)


![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2939768.png)
![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)

![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)



